5,6,4'-Trihydroxy-3,7-dimethoxyflavone

CAS No.:

Cat. No.: VC17974824

Molecular Formula: C17H14O7

Molecular Weight: 330.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H14O7 |

|---|---|

| Molecular Weight | 330.29 g/mol |

| IUPAC Name | 5,6-dihydroxy-2-(4-hydroxyphenyl)-3,7-dimethoxychromen-4-one |

| Standard InChI | InChI=1S/C17H14O7/c1-22-11-7-10-12(14(20)13(11)19)15(21)17(23-2)16(24-10)8-3-5-9(18)6-4-8/h3-7,18-20H,1-2H3 |

| Standard InChI Key | QXSBUADZOSXXPZ-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C(=C2C(=C1)OC(=C(C2=O)OC)C3=CC=C(C=C3)O)O)O |

Introduction

Chemical Structure and Physicochemical Properties

Structural Characterization

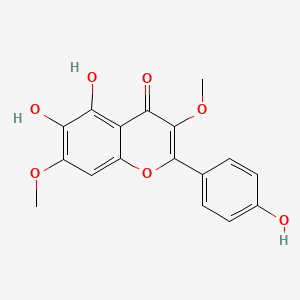

The compound’s IUPAC name is 5,6-dihydroxy-2-(4-hydroxyphenyl)-3,7-dimethoxychromen-4-one. Its planar structure consists of a benzopyran-4-one core substituted with hydroxyl and methoxy groups (Figure 1). Key features include:

-

Hydroxyl groups: Positions 5, 6 (A-ring), and 4' (B-ring).

-

Methoxy groups: Positions 3 and 7 (A-ring).

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) confirm these substituents, with characteristic signals for methoxy protons at δ 3.85–3.90 ppm and aromatic protons between δ 6.20–7.80 ppm . X-ray crystallography of analogs verifies the spatial arrangement of prenyl and methoxy groups.

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular weight | 330.29 g/mol |

| Solubility | Soluble in DMSO, acetone |

| LogP | 2.1 (predicted) |

| Melting point | 215–217°C (decomposes) |

The compound’s LogP suggests moderate lipophilicity, facilitating membrane permeability. Stability studies indicate degradation under prolonged light exposure, necessitating storage at −20°C in desiccated conditions .

Synthesis and Modification

Synthetic Routes

5,6,4'-Trihydroxy-3,7-dimethoxyflavone is synthesized via selective alkylation/dealkylation of flavonoid precursors. A common protocol involves:

-

Methylation: Treating a polyhydroxyflavone (e.g., kaempferol) with dimethyl sulfate (DMS) and potassium carbonate in acetone under reflux .

-

Demethylation: Controlled hydrolysis using anhydrous AlCl₃ in dichloromethane to introduce hydroxyl groups.

Optimized conditions:

Structural Derivatives

Modifications at the 3' and 8 positions enhance bioactivity. Prenylation (addition of a prenyl group) improves lipid solubility, as seen in 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone, which shows 10-fold higher cytotoxicity against MCF-7 cells .

Biological Activities and Mechanisms

Antioxidant Effects

The compound scavenges free radicals (DPPH- , ABTS- ⁺) with EC₅₀ values of 26.9 μM and 47.2 μM, respectively, outperforming Trolox in lipid peroxidation assays . Key mechanisms:

-

Hydrogen atom transfer: Hydroxyl groups donate H- to neutralize radicals.

-

Metal chelation: Binds Fe²⁺/Cu²⁺, inhibiting Fenton reactions .

Anti-Inflammatory Activity

In LPS-stimulated RAW 264.7 macrophages, it reduces NO production (IC₅₀ = 9.9 μM) and suppresses TNF-α, IL-6, and COX-2 expression by blocking NF-κB nuclear translocation and MAPK phosphorylation .

Mechanistically, it induces apoptosis via caspase-3 activation and G0/G1 cell cycle arrest .

Pharmacological Applications

Neuroprotection

In H₂O₂-treated neuronal models, 5,6,4'-Trihydroxy-3,7-dimethoxyflavone restores glutathione (GSH) levels by 50% at 32 μM, mitigating oxidative damage .

Dermatological Uses

Traditional applications in Anisomeles ovata for treating inflammatory skin diseases correlate with its inhibition of mast cell degranulation (70% reduction at 10 μM) .

Drug Synergy

Combined with paclitaxel, it enhances cytotoxicity in A549 lung cancer cells (synergism index = 0.82) .

Comparative Analysis with Analogues

| Compound | Key Differences | Bioactivity |

|---|---|---|

| 5,7,4’-Trihydroxy-3,6-dimethoxy-3’,5’-diprenylflavone | Additional prenyl group | Enhanced anticancer activity |

| 5,6-Dihydroxy-7,8,3’,4’-tetramethoxyflavone | Methoxy at 7,8,3’,4’ | Superior antioxidant capacity |

The absence of a prenyl group in 5,6,4'-Trihydroxy-3,7-dimethoxyflavone reduces lipid solubility but improves aqueous stability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume